N-[(2E,4E)-1-(4-acetylanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]-4-butoxybenzamide
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Overview
Description
N-[(2E,4E)-1-(4-acetylanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]-4-butoxybenzamide is a complex organic compound characterized by its unique structure, which includes an aniline ring, a phenyl group, and a butoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E,4E)-1-(4-acetylanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]-4-butoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the aniline derivative, followed by the introduction of the acetyl group. The phenylpenta-2,4-dien-2-yl moiety is then synthesized through a series of condensation reactions. Finally, the butoxybenzamide group is attached using standard amide coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane, ethanol, and acetonitrile.
Chemical Reactions Analysis
Types of Reactions
N-[(2E,4E)-1-(4-acetylanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]-4-butoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aniline and phenyl rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(2E,4E)-1-(4-acetylanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]-4-butoxybenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[(2E,4E)-1-(4-acetylanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]-4-butoxybenzamide involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Manganese(II) carbonate: A carbonate compound used in plant fertilization.
Trimethoxyphenylsilane: A silane compound used in various chemical syntheses.
Uniqueness
N-[(2E,4E)-1-(4-acetylanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]-4-butoxybenzamide is unique due to its complex structure, which allows for diverse chemical reactivity and potential applications across multiple fields. Its combination of functional groups provides a versatile platform for further chemical modifications and applications.
Properties
IUPAC Name |
N-[(2E,4E)-1-(4-acetylanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]-4-butoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O4/c1-3-4-21-36-27-19-15-25(16-20-27)29(34)32-28(12-8-11-23-9-6-5-7-10-23)30(35)31-26-17-13-24(14-18-26)22(2)33/h5-20H,3-4,21H2,1-2H3,(H,31,35)(H,32,34)/b11-8+,28-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSZOGUEMFYCEU-QJDKABQBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC=CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C=C/C2=CC=CC=C2)/C(=O)NC3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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